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Abstract
Gemlapodect (also known as NOE-105) is a first-in-class, selective inhibitor of

phosphodiesterase-10A (PDE10A), an enzyme predominantly expressed in the medium spiny

neurons (MSNs) of the brain's striatum[1][2][3]. Developed by Noema Pharma, Gemlapodect
is under investigation for the treatment of neurological disorders characterized by dysfunctional

dopaminergic signaling, primarily Tourette Syndrome (TS) and Childhood Onset Fluency

Disorder (COFD), or stuttering[4][5]. By selectively targeting PDE10A, Gemlapodect
modulates dopamine D2 receptor signaling in a targeted manner, offering a novel therapeutic

approach with the potential for improved efficacy and tolerability compared to traditional

dopamine antagonists[1][6][7]. This document provides a comprehensive overview of the

mechanism of action, and a summary of representative preclinical (in vitro and in vivo) data,

alongside published clinical trial results.

Mechanism of Action
Gemlapodect's therapeutic potential is rooted in its ability to fine-tune neuronal signaling within

the striatum[2]. PDE10A is a key enzyme that degrades the secondary messengers cyclic

adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[2].

Inhibition of PDE10A: Gemlapodect selectively binds to and inhibits PDE10A[2].
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Increased Secondary Messengers: This inhibition leads to an accumulation of intracellular

cAMP and cGMP within the medium spiny neurons[2].

Modulation of Dopamine Signaling: Elevated cyclic nucleotide levels modulate the function of

downstream signaling pathways, including those regulated by the dopamine D2 receptor.

This targeted modulation of the striatal microcircuitry helps to normalize the neural activity

implicated in the generation of motor and vocal tics[1][2].

This mechanism offers a significant advantage over standard antipsychotic treatments by

avoiding widespread dopamine blockade, potentially reducing side effects like weight gain and

metabolic disturbances[1].
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Caption: Mechanism of action for Gemlapodect in Medium Spiny Neurons.
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In Vitro Studies
Note: The following quantitative data and protocols are representative examples based on the

known mechanism of action of PDE10A inhibitors, as specific preclinical data for Gemlapodect
is proprietary.

Data Summary: Enzyme Inhibition and Cellular Activity
The initial preclinical evaluation of a compound like Gemlapodect would involve biochemical

assays to determine its potency and selectivity, followed by cell-based assays to confirm its

activity in a biological context.

Assay Type Target Metric
Representative
Value

Biochemical Assay
Human Recombinant

PDE10A
IC₅₀ 1.2 nM

Selectivity Panel

Other PDE Family

Enzymes (PDE1-9,

11)

IC₅₀ > 1,000 nM

Cellular Assay
Striatal Neuron

Culture (Rodent)

cAMP Accumulation

EC₅₀
15.5 nM

Receptor Binding
Dopamine D2

Receptor
Kᵢ > 5,000 nM

Experimental Protocol: PDE10A Enzyme Inhibition
Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Gemlapodect
against human recombinant PDE10A.

Reagents & Materials: Human recombinant PDE10A enzyme, ³H-cAMP (substrate), snake

venom nucleotidase, scintillation cocktail, 96-well plates, test compound (Gemlapodect).
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Compound Preparation: Serially dilute Gemlapodect in DMSO to create a 10-point

concentration curve (e.g., 0.1 nM to 1 µM).

Assay Procedure:

Add assay buffer, PDE10A enzyme, and diluted Gemlapodect to each well.

Incubate for 10 minutes at 30°C to allow compound binding.

Initiate the reaction by adding ³H-cAMP substrate.

Incubate for 30 minutes at 30°C.

Stop the reaction by adding snake venom nucleotidase, which converts the unhydrolyzed

³H-cAMP to ³H-adenosine.

Add scintillation beads, which bind to the charged ³H-adenosine.

Data Analysis:

Measure radioactivity using a scintillation counter. The signal is inversely proportional to

PDE10A activity.

Plot the percentage of inhibition against the logarithm of Gemlapodect concentration.

Calculate the IC₅₀ value using a non-linear regression curve fit (four-parameter logistic

equation).

In Vivo Preclinical Studies
Note: The following data and protocol are representative examples of studies used to evaluate

compounds for neurological disorders involving motor hyperactivity.

Data Summary: Rodent Model of Hyperlocomotion
Animal models are used to confirm that a compound can exert its intended physiological effect.

The phencyclidine (PCP)-induced hyperlocomotion model in rats is often used to screen

compounds for antipsychotic or dopamine-modulating potential.
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Animal Model Parameter Dose (mg/kg, p.o.) Result

Rat (PCP-Induced

Hyperactivity)

Total Locomotor

Activity
1 25% Reversal

Rat (PCP-Induced

Hyperactivity)

Total Locomotor

Activity
3 58% Reversal

Rat (PCP-Induced

Hyperactivity)

Total Locomotor

Activity
10 85% Reversal

Experimental Protocol: PCP-Induced Hyperlocomotion
in Rats
Objective: To assess the ability of orally administered Gemlapodect to reverse motor

hyperactivity induced by the NMDA receptor antagonist phencyclidine (PCP).

Subjects: Male Sprague-Dawley rats (250-300g).

Housing: Standard housing conditions with a 12-hour light/dark cycle. Animals are habituated

to the testing environment for at least 60 minutes before the experiment.

Experimental Groups:

Vehicle + Saline

Vehicle + PCP (2.5 mg/kg, i.p.)

Gemlapodect (1, 3, 10 mg/kg, p.o.) + PCP

Procedure:

Administer Gemlapodect or its vehicle via oral gavage (p.o.).

After 60 minutes (to allow for absorption), administer PCP or saline via intraperitoneal (i.p.)

injection.
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Immediately place each animal into an open-field activity chamber equipped with infrared

beams to track movement.

Data Collection: Record total distance traveled and other locomotor parameters for 90

minutes.

Data Analysis: Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's) to

compare the Gemlapodect-treated groups to the Vehicle + PCP control group.
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Caption: A representative workflow for preclinical drug development.

Clinical Studies in Humans
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Gemlapodect has been evaluated in Phase 1, Phase 2a, and is currently in Phase 2b clinical

trials[1][8]. It has been found to be safe and well-tolerated in studies with healthy volunteers

and patients with Tourette Syndrome[5][6][7].

Phase 2a Study (ALLEVIA-1) in Tourette Syndrome
The ALLEVIA-1 study was a multicenter, open-label, single-arm study designed to provide

initial efficacy and safety data in patients with TS[9].

Protocol Summary:

Design: 12-week, open-label, single-arm monotherapy[9].

Population: 15 patients with Tourette Syndrome (mean age 26.2)[9].

Dosing: Ascending doses from 2.5 mg to 15 mg once daily[9].

Primary Endpoint: Tic improvement as measured by the Tourette Syndrome Clinical Global

Impression of Change (TS-CGI-C) scale[10].

Secondary Endpoint: Change from baseline in the Yale Global Tic Severity Scale (YGTSS)

Total Tic Score[10].

Data Summary: Phase 2a Efficacy and Safety
The study successfully met its primary and all key secondary endpoints[9]. Adverse events

were consistent with the known profile of the drug, and importantly, it was not associated with

significant weight gain or metabolic issues common to other dopamine antagonists[1][10].
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Endpoint Patient Group Result
Statistical
Significance

TS-CGI-C

Responders
All Patients (n=14)

57% showed tic

improvement[10]
Met

YGTSS Total Tic

Score
All Patients (n=14)

7.8-point mean

reduction from

baseline[1][10]

Significant[1][10]

YGTSS Total Tic

Score

Target Dose Subgroup

(10-15 mg)

12.8-point mean

reduction from

baseline[1][10]

-

Safety All Patients (n=15)

Well-tolerated, no

serious adverse

events reported[1]

-

Ongoing Phase 2b Study (NOE-TTS-201)
Building on the positive Phase 2a results, a larger, more robust study is underway to confirm

the efficacy and safety of Gemlapodect[1][6].

Protocol Summary:

Design: 12-week, randomized, double-blind, placebo-controlled study[6][7].

Population: Targeting 140 patients with Tourette Syndrome across the US and Europe[6][7].

Dosing: Up to 15 mg of Gemlapodect once daily versus a matching placebo[6][7].

Primary Endpoint: Change from baseline in the YGTSS Total Tic Score[6][7].

Conclusion
Gemlapodect (NOE-105) represents a promising, first-in-class PDE10A inhibitor with a novel

mechanism of action for the treatment of Tourette Syndrome. Its ability to selectively modulate

dopamine signaling in the striatum has been validated in clinical trials, demonstrating

significant reductions in tic severity with a favorable safety profile[1][10]. The ongoing Phase 2b
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study will provide crucial data to further establish its role as a potential new treatment standard

for individuals impacted by this challenging neurodevelopmental disorder[6].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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